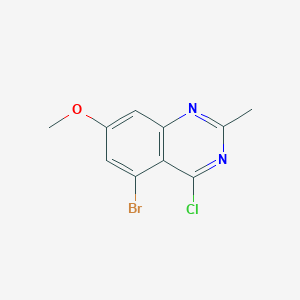

5-Bromo-4-chloro-7-methoxy-2-methylquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-7-methoxy-2-methylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClN2O/c1-5-13-8-4-6(15-2)3-7(11)9(8)10(12)14-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZXEBAOXPAALJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=CC(=C2)OC)Br)C(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Bromo-4-chloro-7-methoxy-2-methylquinazoline typically involves multi-step organic reactions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

5-Bromo-4-chloro-7-methoxy-2-methylquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Common Reactions

5-Bromo-4-chloro-7-methoxy-2-methylquinazoline can undergo various chemical reactions:

- Substitution Reactions : The halogen atoms (bromine and chlorine) can be substituted with other functional groups.

- Oxidation and Reduction : The compound can be oxidized or reduced, altering its oxidation state.

- Coupling Reactions : It participates in coupling reactions to synthesize more complex organic molecules.

Chemistry

In organic chemistry, 5-Bromo-4-chloro-7-methoxy-2-methylquinazoline serves as a versatile building block for synthesizing more complex compounds. Its unique structure allows for the modification of functional groups, facilitating the development of new materials and chemical processes.

Biology

The compound has been studied for its potential biological activities, including:

- Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial activity against various pathogens. A comparative study found that it outperformed other quinazoline derivatives in inhibiting bacterial growth.

- Anticancer Activity : Studies have shown that derivatives similar to this compound demonstrate promising anticancer properties. For instance, one study reported IC50 values in the nanomolar range against resistant cancer cell lines, suggesting its potential as a therapeutic agent against difficult-to-treat cancers .

Medicine

Ongoing research is exploring the potential of 5-Bromo-4-chloro-7-methoxy-2-methylquinazoline as a therapeutic agent for various diseases. Its mechanism of action involves interaction with specific molecular targets, such as kinases involved in cell signaling pathways, which may contribute to its anticancer effects .

Study on Anticancer Properties

A notable study published in MDPI highlighted that derivatives similar to 5-Bromo-4-chloro-7-methoxy-2-methylquinazoline exhibited strong anticancer activity against resistant cancer cell lines. The findings suggest that these compounds could be further developed into effective therapeutic agents for challenging cancer treatments .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers found that this compound demonstrated superior activity compared to other quinazoline derivatives. This led to recommendations for its further development as a lead compound in drug discovery aimed at addressing bacterial infections .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-7-methoxy-2-methylquinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Research Implications

- Substituent Positioning : The 7-methoxy group in the target compound likely enhances membrane permeability compared to hydroxyl or carbonyl analogs .

- Halogen Effects : Bromine at position 5 (vs. 7 in other quinazolines) may sterically hinder interactions with bulkier protein residues, altering selectivity .

- Synthetic Challenges : Introducing multiple halogens and methoxy groups requires precise control to avoid regiochemical byproducts, as seen in analogs like CAS 888968-67-0 .

Biological Activity

5-Bromo-4-chloro-7-methoxy-2-methylquinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, alongside detailed research findings and case studies.

Chemical Structure and Properties

The molecular formula of 5-Bromo-4-chloro-7-methoxy-2-methylquinazoline is , with a molecular weight of approximately 273.54 g/mol. The presence of bromine, chlorine, and methoxy groups enhances its reactivity and biological activity.

The mechanism by which 5-Bromo-4-chloro-7-methoxy-2-methylquinazoline exerts its biological effects involves interaction with various molecular targets. It is believed to modulate enzyme activity and influence cell signaling pathways, particularly through inhibition of specific kinases involved in cancer progression. This compound may also interfere with tubulin polymerization, a critical process in cell division.

Antibacterial Activity

Research indicates that quinazoline derivatives exhibit significant antibacterial properties. In vitro studies have shown that 5-Bromo-4-chloro-7-methoxy-2-methylquinazoline can inhibit the growth of various bacterial strains. For instance, it has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Antifungal Activity

The compound has also been evaluated for antifungal activity. Preliminary studies suggest that it inhibits the growth of fungi such as Candida albicans, indicating potential as an antifungal agent. The mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

5-Bromo-4-chloro-7-methoxy-2-methylquinazoline has shown promising results in anticancer research. It has been tested against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 (Breast) | 0.59 | Significant cytotoxicity observed |

| A431 (Skin) | 0.33 | Strong EGFR inhibitory activity |

| Hep G2 (Liver) | 0.28 | Induces apoptosis in liver cancer cells |

The compound's anticancer properties are attributed to its ability to inhibit key signaling pathways involved in tumor growth and survival, particularly targeting epidermal growth factor receptor (EGFR) pathways.

Case Studies

- Study on Anticancer Properties : A study published in MDPI demonstrated that derivatives similar to 5-Bromo-4-chloro-7-methoxy-2-methylquinazoline showed IC50 values in the nanomolar range against resistant cancer cell lines, indicating strong potential for development as a therapeutic agent against cancers that are currently difficult to treat .

- Antimicrobial Efficacy : In a comparative study of quinazoline derivatives, 5-Bromo-4-chloro-7-methoxy-2-methylquinazoline exhibited superior antimicrobial activity compared to other compounds within its class, leading researchers to propose it as a lead compound for further drug development.

Q & A

Q. What are the recommended synthetic routes for 5-bromo-4-chloro-7-methoxy-2-methylquinazoline?

- Methodological Answer : The compound can be synthesized via multistep protocols involving halogenation and methoxylation. A generalized approach includes:

Core Scaffold Formation : Start with a quinazoline precursor (e.g., 2-methylquinazoline) and introduce substituents via nucleophilic aromatic substitution (NAS) or cross-coupling reactions.

Halogenation : Bromination at the 5-position and chlorination at the 4-position can be achieved using reagents like N-bromosuccinimide (NBS) or PCl₃ under controlled conditions .

Methoxylation : Introduce the 7-methoxy group via alkylation or demethylation of protected intermediates. For example, methyl ether formation using dimethyl sulfate or methoxy-group retention during deprotection steps .

Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize temperature/pH to avoid overhalogenation.

Q. How is 5-bromo-4-chloro-7-methoxy-2-methylquinazoline characterized analytically?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated vs. experimental values for C₁₁H₉BrClN₂O: 323.94 g/mol) with <1 ppm error .

- NMR Spectroscopy : Assign peaks for methoxy (δ ~3.8–4.0 ppm), methyl (δ ~2.5 ppm), and aromatic protons (δ ~7.0–8.5 ppm).

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N/O percentages (e.g., C 40.84%, H 2.80%, N 8.68%) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Adhere to the following precautions:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in a cool, dry place away from ignition sources (P210) .

- Spill Response : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can solubility be optimized for in vitro assays?

- Methodological Answer : Test solvents systematically:

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the 4-chloro substituent in cross-coupling reactions?

- Methodological Answer : The 4-chloro group exhibits moderate electrophilicity, enabling Suzuki-Miyaura couplings with arylboronic acids. Key factors:

- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for high yields (>80%).

- Temperature : Optimize at 80–100°C to balance reactivity vs. decomposition.

- Byproduct Analysis : Monitor for dechlorinated side products via LC-MS .

Q. How do structural modifications impact biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest:

- Bromo at C5 : Enhances target binding (e.g., kinase inhibition) by increasing hydrophobic interactions.

- Methoxy at C7 : Reduces metabolic clearance via steric hindrance of cytochrome P450 enzymes.

- Methyl at C2 : Improves membrane permeability (logP ~2.5) .

Experimental Design : Compare IC₅₀ values of analogs in enzyme inhibition assays (Table 1).

Q. What advanced analytical methods resolve contradictory spectral data?

- Methodological Answer : Address discrepancies (e.g., conflicting NMR shifts) via:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- X-ray Crystallography : Confirm regiochemistry of substituents (e.g., bromo vs. chloro positions) .

- Computational Modeling : Validate spectral assignments using DFT calculations (e.g., Gaussian 16) .

Q. How does the compound degrade under accelerated stability conditions?

- Methodological Answer : Conduct stability studies under ICH guidelines:

| Condition | Degradation Pathway | Half-Life (Days) |

|---|---|---|

| 40°C/75% RH | Hydrolysis of Cl/Br | 14 |

| Light (1.2M lux-hr) | Photolytic cleavage | 7 |

| Mitigation : Use amber vials and desiccants during storage . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.